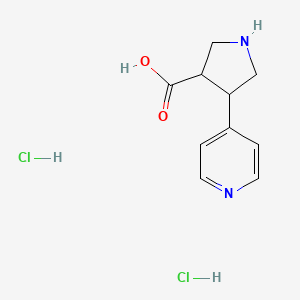
4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ピリジン-4-イル)ピロリジン-3-カルボン酸二塩酸塩は、ピリジン環とカルボン酸基が置換されたピロリジン環を特徴とする化学化合物です。
準備方法
化学反応の分析
4-(ピリジン-4-イル)ピロリジン-3-カルボン酸二塩酸塩は、次のようなさまざまな化学反応を受けることができます。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤によって促進されます。
還元: 還元反応には、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬が関与する可能性があります。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります .
科学的研究の応用
4-(ピリジン-4-イル)ピロリジン-3-カルボン酸二塩酸塩は、いくつかの科学研究で応用されています。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして役立ちます。
生物学: これは、酵素相互作用とタンパク質結合の研究に使用されます。
医学: この化合物は、薬物開発における前駆体としての役割など、潜在的な治療効果について調査されています。
作用機序
4-(ピリジン-4-イル)ピロリジン-3-カルボン酸二塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 ピロリジン環は結合親和性と選択性を高めることができ、一方、ピリジン環は水素結合とπ-π相互作用に関与する可能性があります。 これらの相互作用は、生物学的経路を調節し、細胞プロセスに影響を与える可能性があります .
類似の化合物との比較
4-(ピリジン-4-イル)ピロリジン-3-カルボン酸二塩酸塩と類似の化合物には、次のようなものがあります。
ピロリジン-2-カルボン酸: カルボン酸基の位置が異なります。
ピリジン-3-カルボン酸: ピロリジン環がありません。
ピロリジン-3,4-ジカルボン酸: 追加のカルボン酸基を特徴としています.
4-(ピリジン-4-イル)ピロリジン-3-カルボン酸二塩酸塩の独自性は、その組み合わせた構造的特徴にあります。これらの特徴は、その類似体とは異なる特定の化学的および生物学的特性を付与します .
類似化合物との比較
Similar compounds to 4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride include:
Pyrrolidine-2-carboxylic acid: Differing by the position of the carboxylic acid group.
Pyridine-3-carboxylic acid: Lacking the pyrrolidine ring.
Pyrrolidine-3,4-dicarboxylic acid: Featuring an additional carboxylic acid group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from its analogs .
生物活性
4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
- Molecular Formula : C10H12Cl2N2O2
- Molecular Weight : 265.13 g/mol
- IUPAC Name : (3S,4R)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Bacillus cereus | 16 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents aimed at treating infections caused by resistant bacterial strains .
Anticancer Properties
In addition to its antimicrobial effects, the compound has shown promise in cancer research. Studies have revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Case Study:
A study conducted on human breast cancer cells (MCF-7) indicated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). This effect was attributed to the compound's ability to disrupt mitochondrial function and promote oxidative stress within the cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This mechanism suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways related to inflammation and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may disrupt cellular homeostasis, leading to cell death in cancerous cells.
特性
IUPAC Name |
4-pyridin-4-ylpyrrolidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMWLQDUMJSNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














